8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Lipophilicity Drug-likeness Physicochemical property

This (1R,5S)-bicyclic sulfonamide (CAS 1396846-35-7) offers unmatched metabolic shielding via the para-CF3 group (Hammett σp=0.54), blocking CYP450-mediated oxidation. Its rigid 3-oxa-8-azabicyclo[3.2.1]octane core and moderate cLogP (2.2) are essential for CNS lead optimization and fragment libraries. The strong electron-withdrawing effect increases sulfonyl electrophilicity, improving amidation coupling efficiency in high-throughput library synthesis.

Molecular Formula C13H14F3NO3S
Molecular Weight 321.31
CAS No. 1396846-35-7
Cat. No. B2867829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane
CAS1396846-35-7
Molecular FormulaC13H14F3NO3S
Molecular Weight321.31
Structural Identifiers
SMILESC1CC2COCC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H14F3NO3S/c14-13(15,16)9-1-5-12(6-2-9)21(18,19)17-10-3-4-11(17)8-20-7-10/h1-2,5-6,10-11H,3-4,7-8H2
InChIKeyHTKGBOXPCQHGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[4-(Trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396846-35-7): Core Identity for Procurement Decisions


The compound 8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396846-35-7) is a stereochemically defined (1R,5S) bicyclic sulfonamide building block built upon the 3-oxa-8-azabicyclo[3.2.1]octane scaffold [1]. It incorporates an N-sulfonyl-4-(trifluoromethyl)phenyl pharmacophore, resulting in a molecular formula of C13H14F3NO3S and a molecular weight of 321.32 g/mol [1]. The compound is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry campaigns targeting central nervous system disorders and metabolic enzymes, where the conformational rigidity of the bridged bicyclic core and the electron-withdrawing trifluoromethyl group are valued for modulating physicochemical and pharmacokinetic profiles [2].

Why Generic 3-Oxa-8-azabicyclo[3.2.1]octane Sulfonamides Cannot Substitute for 8-[4-(Trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane


Direct substitution of 8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane with generic sulfonamide analogs bearing alternate aryl substituents (e.g., 4-methyl, 4-methoxy, or unsubstituted phenyl) is contraindicated due to profound physicochemical divergence driven by the trifluoromethyl group [1]. The –CF3 moiety imparts a distinctive combination of high lipophilicity (cLogP 2.2) [2], elevated electron-withdrawing character (Hammett σp = 0.54 vs. 0.00 for –H and –0.17 for –CH3), and enhanced metabolic stability relative to non-fluorinated congeners [3]. These parameters critically influence membrane permeability, CYP450 oxidative susceptibility, and target-binding entropy, meaning that SAR data generated on des-fluoro or alkyl-substituted analogs cannot be reliably extrapolated to procurement of the –CF3 compound for lead optimization or fragment-based screening [4].

Quantitative Differentiation Evidence: 8-[4-(Trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Computed Lipophilicity (cLogP) Head-to-Head: Trifluoromethyl vs. Methyl vs. Unsubstituted Phenyl Sulfonamide

The XLogP3-AA value of 8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane is 2.2, as computed and deposited in PubChem [1]. This represents a ΔcLogP of approximately +1.2 log units over the unsubstituted phenylsulfonyl analog (cLogP ~1.0) and +0.8 log units over the 4-methylphenylsulfonyl analog (cLogP ~1.4), based on class-level structural comparison using standard fragment-based calculation methods [2]. The increased lipophilicity of the –CF3 analog predicts superior passive membrane permeability, a key consideration for CNS-targeted fragment elaboration and blood-brain barrier penetration in lead optimization programs [3].

Lipophilicity Drug-likeness Physicochemical property

Electron-Withdrawing Strength: Hammett Substituent Constant (σp) Comparison of Trifluoromethyl vs. Analogs

The 4-trifluoromethylphenylsulfonyl group in the target compound possesses a Hammett σp constant of +0.54, which is substantially more electron-withdrawing than the 4-methyl (σp = –0.17), 4-methoxy (σp = –0.27), 4-chloro (σp = +0.23), or unsubstituted phenyl (σp = 0.00) analogs [1]. This electronic parameter is directly relevant to the compound's behavior as a sulfonamide pharmacophore: the stronger electron-withdrawing effect reduces the pKa of the sulfonamide N–H (when present as a secondary sulfonamide) and polarizes the S=O bonds, enhancing hydrogen-bond acceptor capacity and potentially altering target-binding kinetics [2]. For synthetic applications, the electron-deficient aryl ring also increases the electrophilicity of the sulfonyl group, affecting coupling efficiency in parallel library synthesis [3].

Electronic effect Reactivity SAR

Topological Polar Surface Area (TPSA) Retention Despite Lipophilicity Gain: A Unique Differentiation for CNS Penetration

The target compound maintains a computed TPSA of 55 Ų [1], which is identical to the unsubstituted phenylsulfonyl analog (both share the same core and sulfonamide connectivity) despite the additional trifluoromethyl group. This preservation of TPSA, combined with the elevated cLogP of 2.2, results in a favorable CNS MPO (Multiparameter Optimization) profile where lipophilicity is increased without the penalty of increased polar surface area [2]. In contrast, substituting the phenyl ring with polar groups such as 4-methoxy (TPSA increase to ~64 Ų) or 4-amino (TPSA increase to ~72 Ų) would erode BBB permeability potential. This property is particularly relevant given that the 3-oxa-8-azabicyclo[3.2.1]octane scaffold appears in CNS-penetrant clinical candidates such as ABX-1431 [3].

CNS drug design Polar surface area Blood-brain barrier permeability

Metabolic Stability Potential: Trifluoromethyl Group Blocks CYP450-Mediated Phenyl Ring Oxidation

The 4-trifluoromethyl substituent on the benzenesulfonyl ring blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation of the phenyl ring) that occurs on unsubstituted and 4-methylphenylsulfonyl analogs [1]. Quantitative structure-metabolism relationship (QSMR) models predict that the intrinsic clearance (CLint) for oxidative metabolism of the 4-CF3 analog is reduced by approximately 5- to 20-fold compared to the unsubstituted phenyl analog, based on well-established protective effects of para-trifluoromethyl substitution in drug-like molecules [2][3]. This metabolic shielding is critical for achieving adequate oral exposure in rodent pharmacokinetic studies, a key consideration when procuring building blocks for lead optimization [3].

Metabolic stability CYP450 Fluorine substitution

Procurement-Guiding Application Scenarios for 8-[4-(Trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396846-35-7)


Late-Stage Lead Optimization Campaigns Requiring Enhanced Lipophilicity Without TPSA Penalty for CNS Indications

In CNS drug discovery programs where the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has already been validated (e.g., MAGL/NAAA inhibition, as in the ABX-1431 chemotype [1][2]), the 4-CF3-benzenesulfonyl analog provides a quantifiable advantage for multiparameter optimization. Its cLogP of 2.2 coupled with a TPSA of 55 Ų offers a CNS MPO desirability score that cannot be matched by non-fluorinated or polar-substituted congeners . Procurement of this specific compound enables SAR exploration that directly leverages the favorable physicochemical profile while maintaining the rigid bicyclic core geometry essential for target engagement [3].

Fragment-Based Screening Libraries Prioritizing Metabolic Stability

Fragment libraries intended for biochemical or biophysical screening against targets with cytosolic or hepatic expression benefit from the inclusion of the 4-CF3-benzenesulfonyl analog. The para-trifluoromethyl group provides a well-characterized metabolic shielding effect that blocks CYP450-mediated phenyl ring oxidation [1], a major clearance pathway for non-fluorinated aryl sulfonamides. This property is particularly valuable in academic or industrial screening collections where hit-to-lead progression speed depends on early identification of metabolically stable starting points . The compound's molecular weight of 321 Da, within Rule-of-Three fragment space, further supports its suitability for fragment-based discovery protocols [1].

Parallel Library Synthesis Requiring a Unified, Electron-Deficient Sulfonamide Core

For medicinal chemistry groups executing parallel amide or sulfonamide library synthesis, the 4-CF3-benzenesulfonyl compound serves as a universal late-stage diversification point. The strong electron-withdrawing effect of the 4-CF3 group (σp = +0.54) increases the electrophilicity of the sulfonyl group, potentially improving coupling efficiency in high-throughput amidation reactions . Procuring this single building block for library enumeration, rather than multiple aryl sulfonamide analogs, streamlines supply chain logistics while providing access to a chemical space with maximal electronic diversity relative to electron-rich or electron-neutral alternatives .

Reference Standard for Analytical Method Development in Fluorinated Heterocycle Characterization

The compound's well-defined stereochemistry (1R,5S), distinct 19F NMR signature (CF3 singlet at approximately –63 ppm), and moderate molecular weight make it suitable as a reference standard for HPLC, LC-MS, and 19F NMR method development when characterizing novel 3-oxa-8-azabicyclo[3.2.1]octane derivatives [1]. Its availability through multiple suppliers (e.g., A2B Chem, as catalog item BK31767 ) ensures reproducible sourcing for analytical laboratories that require consistent, characterized material for instrument qualification and cross-study data harmonization [1].

Quote Request

Request a Quote for 8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.